molecular formula C15H23NO4S B479524 4-[(5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl]morpholine CAS No. 540515-86-4

4-[(5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl]morpholine

Cat. No.: B479524
CAS No.: 540515-86-4
M. Wt: 313.4g/mol
InChI Key: VTLKDIZFPMAZSG-UHFFFAOYSA-N
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Description

4-[(5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl]morpholine is a complex organic compound characterized by its unique structural features It contains a morpholine ring substituted with a sulfonyl group attached to a phenyl ring, which is further substituted with isopropyl, methoxy, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl]morpholine typically involves multi-step organic reactions. One common method includes the sulfonylation of morpholine with a sulfonyl chloride derivative of the substituted phenyl ring. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl]morpholine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The methoxy and isopropyl groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

4-[(5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl]morpholine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its unique structural features.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl]morpholine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the morpholine ring provides additional binding affinity. The specific pathways involved depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Methoxyphenyl)sulfonyl]morpholine
  • 4-[(4-Methylphenyl)sulfonyl]morpholine
  • 4-[(4-Isopropylphenyl)sulfonyl]morpholine

Uniqueness

4-[(5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl]morpholine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both methoxy and isopropyl groups on the phenyl ring, along with the sulfonyl and morpholine functionalities, makes it distinct from other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-(4-methoxy-2-methyl-5-propan-2-ylphenyl)sulfonylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4S/c1-11(2)13-10-15(12(3)9-14(13)19-4)21(17,18)16-5-7-20-8-6-16/h9-11H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTLKDIZFPMAZSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)N2CCOCC2)C(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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